![molecular formula C23H23FN2O3 B4501250 4-氟-N-[(2-羟基-6-甲基-3-喹啉基)甲基]-N-(四氢-2-呋喃基甲基)苯甲酰胺](/img/structure/B4501250.png)

4-氟-N-[(2-羟基-6-甲基-3-喹啉基)甲基]-N-(四氢-2-呋喃基甲基)苯甲酰胺

描述

4-fluoro-N-[(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-(tetrahydrofuran-2-ylmethyl)benzamide is a useful research compound. Its molecular formula is C23H23FN2O3 and its molecular weight is 394.4 g/mol. The purity is usually 95%.

The exact mass of the compound 4-fluoro-N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide is 394.16927076 g/mol and the complexity rating of the compound is 644. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-fluoro-N-[(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-(tetrahydrofuran-2-ylmethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-fluoro-N-[(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-(tetrahydrofuran-2-ylmethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

放射性配体用于成像

Matarrese 等人(2001 年)探索了新型喹啉-2-羧酰胺衍生物,包括用碳-11 标记的衍生物,作为评估外周苯二氮卓受体 (PBR) 的潜在放射性配体,并采用正电子发射断层扫描 (PET) 进行成像。这些衍生物对各种组织中的 PBR 表现出很高的特异性结合,表明它们有望用于 PBR 的体内 PET 成像 (Matarrese 等人,2001 年)。

用于金属离子检测的化学传感器

Park 等人(2015 年)合成了一种具有喹啉部分的化学传感器,该传感器在水溶液中存在 Zn2+ 时表现出显着的荧光增强,表明其具有检测活细胞和环境样品中 Zn2+ 的潜力。该传感器的灵敏度远远超过世界卫生组织对饮用水中 Zn2+ 的准则,突显了其在生物和环境监测中的适用性 (Park 等人,2015 年)。

喹诺酮抗生素中间体的合成

Hong 和 Lee(2006 年)报告了合成几种喹诺酮中间体的 Baylis-Hillman 路线,说明了该化合物在创建 1-取代的 4-氧代-1,4-二氢喹啉-3-羧酸和相关结构中的效用。该方法代表了制备喹诺酮抗生素的宝贵途径,突出了该化合物在药物化学中的作用 (Hong 和 Lee,2006 年)。

作用机制

Target of Action

Oprea1_357106, also known as BRD-A44380559-001-01-4 or 4-fluoro-N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide, is a small molecule that targets the Bromodomain and Extra-Terminal (BET) family of proteins , which includes BRD2, BRD3, BRD4, and BRDT . These proteins play a crucial role in gene expression regulation by recognizing acetylated lysine residues on histone tails .

Mode of Action

The compound acts as a protein degrader , designed to trigger the proteolytic degradation of the target protein . It binds to the ligand-binding domain of the target protein, blocking its transcriptional activity . This action is effective in both wild-type and mutant forms of the target protein .

Biochemical Pathways

The compound’s interaction with the BET proteins affects various biochemical pathways. By inhibiting the transcriptional activity of these proteins, it disrupts the communication between super-enhancers and target promoters, leading to the repression of oncogenes to which cancer cells are addicted .

Pharmacokinetics

These properties significantly impact the drug’s bioavailability, determining the concentration of the drug that reaches the systemic circulation and its site of action .

Result of Action

The primary result of Oprea1_357106’s action is the inhibition of the transcriptional activity of the BET proteins. This leads to the repression of oncogenes, which can induce cell death in cancer cells .

属性

IUPAC Name |

4-fluoro-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(oxolan-2-ylmethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23FN2O3/c1-15-4-9-21-17(11-15)12-18(22(27)25-21)13-26(14-20-3-2-10-29-20)23(28)16-5-7-19(24)8-6-16/h4-9,11-12,20H,2-3,10,13-14H2,1H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWJXVNSUIGWORP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(CC3CCCO3)C(=O)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

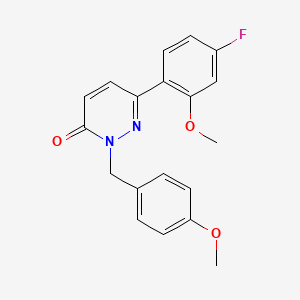

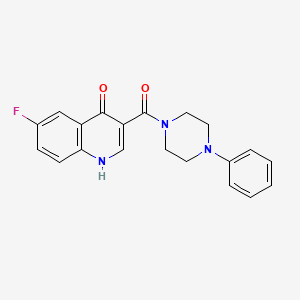

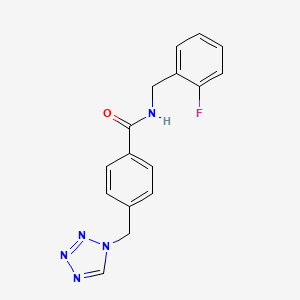

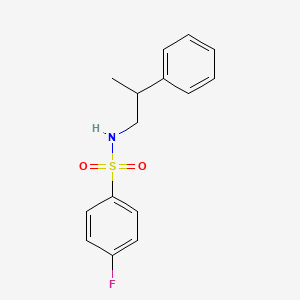

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-chloro-4-fluorophenyl)-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B4501167.png)

![6,7-dimethyl-2-(1-oxa-4-azaspiro[4.5]dec-4-ylcarbonyl)-4H-chromen-4-one](/img/structure/B4501176.png)

![N-(furan-2-ylmethyl)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4501188.png)

![2-(1-methyl-4-piperidinyl)-N-{1-[4-(1-pyrrolidinyl)phenyl]ethyl}acetamide](/img/structure/B4501203.png)

![5-(2-pyrrolidinyl)-N-[1-(2-thienylmethyl)-1H-pyrazol-5-yl]-2-thiophenecarboxamide trifluoroacetate](/img/structure/B4501214.png)

![(3-Methyl-6-phenylisoxazolo[5,4-b]pyridin-4-yl)(1,4-thiazinan-4-yl)methanone](/img/structure/B4501217.png)

![cyclohexyl{4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}methanone](/img/structure/B4501227.png)

![N-(1H-benzimidazol-2-yl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B4501242.png)

![1-{[5-(4-fluorophenyl)-2-thienyl]carbonyl}-4-(2-pyridinyl)piperazine](/img/structure/B4501262.png)

![2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}-N-[(2Z)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]acetamide](/img/structure/B4501268.png)